molecular formula C11H13FO2S B4275694 Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate CAS No. 725705-25-9

Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate

Cat. No.: B4275694
CAS No.: 725705-25-9
M. Wt: 228.28 g/mol
InChI Key: GVBJRCCJKVJWLZ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluorobenzyl)thio]propanoate is an organic compound with the molecular formula C11H13FO2S It is a derivative of propanoate, featuring a fluorobenzylthio group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate typically involves the reaction of 2-fluorobenzyl chloride with methyl 3-mercaptopropanoate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of methyl 3-mercaptopropanoate attacks the electrophilic carbon of the 2-fluorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-fluorobenzyl)thio]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-fluorobenzyl)thio]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzylthio group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylthio)propionate: Similar structure but lacks the fluorine atom on the benzyl ring.

    Methyl 3-(chlorobenzyl)thio]propanoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-[(2-fluorobenzyl)thio]propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Properties

IUPAC Name

methyl 3-[(2-fluorophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-11(13)6-7-15-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJRCCJKVJWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233432
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725705-25-9
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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